molecular formula C17H16O5 B12433264 (7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate

(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate

Cat. No.: B12433264
M. Wt: 300.30 g/mol
InChI Key: WCXFKFDHRIMXRF-UHFFFAOYSA-N
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Description

(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate is a complex organic compound characterized by its unique structure, which includes a furan ring, an enyne system, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation reactions. This method involves the reaction of O-acyl oximes with α-amino ketones, utilizing copper catalysts to drive the formation of the desired product . The reaction conditions often require precise control of temperature, solvent, and catalyst concentration to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and yield, and implementing cost-effective purification techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring and enyne system can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the enyne system, converting it into more saturated compounds.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used to substitute the acetate groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s furan ring and enyne system can participate in various biochemical reactions, influencing cellular pathways and processes. The acetate groups can also undergo hydrolysis, releasing acetic acid and modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate is unique due to its combination of a furan ring, an enyne system, and acetate groups. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

[1-acetyloxy-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl] acetate

InChI

InChI=1S/C17H16O5/c1-4-5-6-7-8-10-16(21-13(2)18)17(22-14(3)19)15-11-9-12-20-15/h4-5,9,11-12,16-17H,1-3H3

InChI Key

WCXFKFDHRIMXRF-UHFFFAOYSA-N

Canonical SMILES

CC=CC#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C

Origin of Product

United States

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